4-Benzyloxy-2-nitrotoluene
CAS No.: 24239-67-6
Cat. No.: VC20766428
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24239-67-6 |
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Molecular Formula | C14H13NO3 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 1-methyl-2-nitro-4-phenylmethoxybenzene |
Standard InChI | InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Standard InChI Key | DGMVXGHRFDVQHC-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
4-Benzyloxy-2-nitrotoluene (CAS: 24239-67-6) is an aromatic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. Structurally, it features a benzyloxy group (-OCH2C6H5) at the para position and a nitro group (-NO2) at the ortho position relative to the methyl group on a toluene backbone . The compound is also known by several alternative names including 4-(benzyloxy)-1-methyl-2-nitrobenzene and 1-methyl-2-nitro-4-phenylmethoxybenzene .
Physical Properties
The compound exhibits several notable physical characteristics that influence its handling and application in laboratory settings. These properties have been determined through various analytical methods and are summarized in Table 1.
Property | Value |
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Molecular Weight | 243.26 g/mol |
Melting Point | 48–50°C (recent data) or 60–62°C (older reports) |
Boiling Point | 389.3°C at 760 mmHg |
Density | 1.202 g/cm³ |
Flash Point | 169.7°C |
Appearance | Crystalline solid |
The compound's relatively high boiling point and flash point indicate thermal stability under standard laboratory conditions, making it suitable for various chemical transformations requiring elevated temperatures .
Synthesis Methods
Standard Preparation
The conventional synthesis of 4-Benzyloxy-2-nitrotoluene typically involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and DMF. This alkylation reaction proceeds under mild heating conditions and results in the formation of the benzyl ether.
Optimized Synthetic Procedures
Research documented in the scientific literature details specific reaction conditions for optimal yield. According to experimental procedures, the reaction mixture is typically heated at approximately 90°C for three hours, followed by extraction and recrystallization to yield the desired product . The purification process is critical to obtaining the compound with high purity for subsequent reactions.
Chemical Reactivity and Transformations
4-Benzyloxy-2-nitrotoluene serves as a versatile building block for more complex molecules due to its functional group reactivity. Its chemical behavior is characterized by the reactivity of both the nitro group and the benzyloxy substituent.
Key Reactions
The compound participates in several important reaction types:
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Oxidation reactions: The compound can undergo oxidation to form corresponding carboxylic acid derivatives.
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Reduction reactions: The nitro group can be reduced to an amino group using various reducing agents, particularly in the synthesis of indole derivatives .
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Substitution reactions: The benzyloxy group can serve as a protecting group that may be removed under appropriate conditions.
Reaction Kinetics and Optimization
Reaction Parameters
These data demonstrate the flexibility of reaction conditions and the potential for optimization based on specific requirements and available equipment .
Applications in Chemical Synthesis
Pharmaceutical Intermediates
4-Benzyloxy-2-nitrotoluene serves as a crucial building block in the synthesis of pharmaceutically active compounds. Its primary application is in the preparation of indole derivatives, which have been investigated for various therapeutic properties.
The compound enables access to 6-benzyloxyindole, which has demonstrated potential anticancer properties through mechanisms involving apoptosis induction in cancer cells .
Structure-Activity Relationships
Research into compounds derived from 4-Benzyloxy-2-nitrotoluene has provided insights into structure-activity relationships that guide drug development. The benzyloxy group offers a point of structural diversification, allowing medicinal chemists to modify this position to optimize biological activity and pharmacokinetic properties.
Analytical Methods
Identification and Characterization
Several analytical techniques are employed for the identification and characterization of 4-Benzyloxy-2-nitrotoluene:
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Differential Scanning Calorimetry (DSC): Used to determine thermal properties and stability, typically performed using specialized equipment such as TA Instruments DSC 2920 apparatus with Hastelloy-B cell (conditions: sample mass ~5 mg, ramp rate 10°C/min, temperature range 25-350°C) .
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Spectroscopic Methods: NMR, IR, and mass spectrometry provide structural confirmation and purity assessment.
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Reaction Calorimetry: Employed to monitor heat flow during reactions, offering insights into reaction mechanisms and safety parameters .
Current Research and Future Directions
Recent investigations have expanded our understanding of 4-Benzyloxy-2-nitrotoluene's utility in synthetic chemistry. Researchers are exploring:
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More efficient and environmentally friendly synthetic routes
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Novel transformations that leverage the compound's unique reactivity
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Applications in combinatorial chemistry for drug discovery
The continued interest in indole chemistry ensures that 4-Benzyloxy-2-nitrotoluene will remain an important compound in organic synthesis, with potential for new applications emerging through ongoing research.
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